[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate
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Overview
Description
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate is a complex organic compound that features a pyridine ring, an amino group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of microwave-assisted synthesis, which enhances reaction rates and yields while using eco-friendly conditions . The reaction is often carried out in a green solvent like polyethylene glycol-400, with acetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to ensure uniform heating and efficient synthesis. The use of continuous flow reactors can also be employed to scale up the production while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate involves its interaction with biological macromolecules. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription . This interaction is facilitated by the planar structure of the pyridine ring, which allows for intercalation between DNA base pairs. Additionally, the phenylsulfanyl group can form hydrogen bonds and hydrophobic interactions with proteins, further enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: A simpler analog that lacks the phenylsulfanyl group.
(Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Another Schiff base derivative with a thiazolidinone ring.
Uniqueness
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate is unique due to the presence of both the pyridine and phenylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c15-14(11-5-4-8-16-9-11)17-19-13(18)10-20-12-6-2-1-3-7-12/h1-9H,10H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCUHXWUXFRMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)ON=C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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